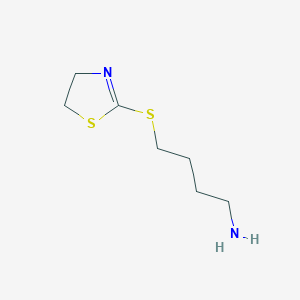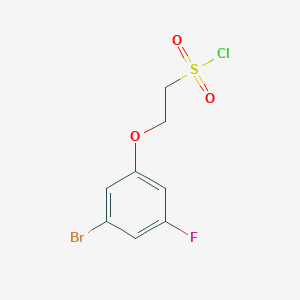![molecular formula C11H14O B13249873 (5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound that belongs to the class of benzoannulenes. This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene ring system with a hydroxyl group at the 5th position. The stereochemistry of the compound is specified by the (5S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular Friedel-Crafts alkylation of a suitable benzyl alcohol derivative. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in (5S)-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol can undergo oxidation to form the corresponding ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group. This reaction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
- Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
- Reduction: Lithium aluminum hydride (LiAlH4)
- Substitution: Thionyl chloride (SOCl2)
Major Products:
- Oxidation: Corresponding ketone
- Reduction: Corresponding hydrocarbon
- Substitution: Chlorinated derivative
Scientific Research Applications
(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s unique ring structure allows it to fit into binding pockets of target proteins, modulating their function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2/t11-/m0/s1 |
InChI Key |
ZBNIQZCMPPVSKL-NSHDSACASA-N |
Isomeric SMILES |
C1CCC2=CC=CC=C2[C@H](C1)O |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
amine](/img/structure/B13249813.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)



![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
![N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B13249864.png)

![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine](/img/structure/B13249870.png)
